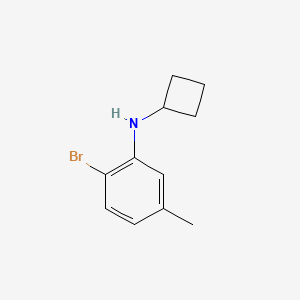

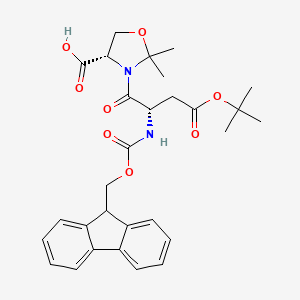

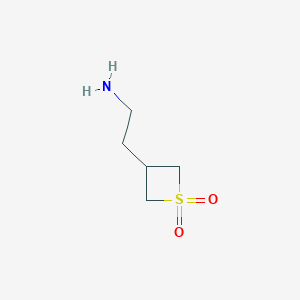

![molecular formula C14H9F3N2 B1450379 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261544-53-9](/img/structure/B1450379.png)

6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine

Vue d'ensemble

Description

“6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular weight is 147.0979 .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and can involve various methods of synthesis .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by their unique physical and chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Applications De Recherche Scientifique

Anticancer Potential

6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine and its derivatives have shown promising results in anticancer research. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested against various cancer cell lines, including lung, breast, prostate, and cervical cancers. Compounds such as 5i and 6e exhibited significant bioactivity at micro molar concentration (Chavva et al., 2013). Similarly, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for cytotoxic activity against human cancer cell lines, identifying compounds like 3e, 4g, 4i, and 4j with promising activity (Kurumurthy et al., 2014).

Mechanistic and Structural Studies

Studies have also focused on the reaction mechanisms and structural aspects of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine compounds. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones led to the formation of γ-1H-pyrrolo[3,2-b]pyridines, with the trifluoromethyl group influencing the electrophilicity and basicity of adjacent groups (De Rosa et al., 2015). Additionally, the solid-phase FT-IR and FT-Raman spectra of related compounds were recorded, providing insights into the structure and vibrational spectra of these molecules (Bahgat et al., 2009).

Synthesis Methods

Several studies have developed methods for synthesizing these compounds. One approach involved a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment under Sonogashira-type cross-coupling conditions (Palka et al., 2014). Another study achieved regiospecific synthesis of 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines through a three-component reaction under solvent-free conditions, proving more efficient than classical stepwise solvent-mediated processes (Aggarwal et al., 2012).

Antibacterial and Antimicrobial Applications

These compounds have also been explored for their antibacterial and antimicrobial properties. Synthesized pyrido[2,3-d]pyrimidine derivatives displayed promising antibacterial and antifungal activities, with compounds altering sterol profiles, potentially inhibiting ergosterol biosynthesis in fungi (Veeraswamy et al., 2018). Pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives exhibited cytotoxicity against human cancer cell lines and showed antimicrobial and anti-biofilm activities (Nagender et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-2-9(6-11)10-7-13-12(19-8-10)4-5-18-13/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABPFYQOXULQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)

![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)

![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)